molecular formula C8H8BrNO2 B2609452 (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 67496-29-1

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine

Cat. No.: B2609452
CAS No.: 67496-29-1
M. Wt: 230.061
InChI Key: NNUIXLSPFGFNDE-UHFFFAOYSA-N
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Description

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine (CAS: 67496-29-1) is a benzodioxole-derived primary amine featuring a bromine substituent at the 6-position of the benzodioxol ring. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The compound is commercially available with 97% purity and is typically stocked in quantities up to 250 mg . Its synthesis involves functionalization of the benzodioxol scaffold, often through bromination followed by introduction of the methanamine group .

Properties

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUIXLSPFGFNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde followed by reductive amination . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the amination step. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzodioxol scaffold permits diverse substitutions, which significantly alter physicochemical and biological properties. Key analogues include:

Compound Name Substituents/Modifications Key Structural Features Evidence ID
(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine 6-Br, 5-CH₂NH₂ Bromine enhances lipophilicity; primary amine
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine 2,2-F₂, 5-CH₂NH₂ Fluorine increases metabolic stability
1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine 6,7-OCH₃, 5-CH₂CH(NH₂)CH₃ Extended alkyl chain; tertiary amine
(7-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine 7-OCH₃, 5-CH₂NH₂ Methoxy group alters electronic density
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine 5-CH₂NH-CH₂(2-OCH₃C₆H₄) Bulky aromatic substituent; secondary amine

Key Observations :

  • Bromine vs. Fluorine : Bromine increases molecular weight and lipophilicity (logP ~2.5), whereas fluorine enhances polarity and metabolic stability .
  • Amine Chain Modifications : Tertiary amines (e.g., propan-2-amine in DMMDA-2) exhibit altered basicity compared to primary amines, influencing solubility and bioavailability .

Physicochemical Properties

Property This compound (2,2-Difluoro Analogue) DMMDA-2
Melting Point Not reported Not reported 120–122°C
logP (Predicted) ~2.5 ~1.8 ~1.5
Solubility Low in water; soluble in DCM, DMSO Moderate in water High in ethanol
NMR Shifts (¹H) δ 6.85 (s, 1H, Ar-H); δ 3.75 (s, 2H, CH₂NH₂) δ 6.90 (s, 1H, Ar-H) δ 3.25 (m, 1H, CH(CH₃))

Notes:

  • Bromine’s electron-withdrawing effect deshields aromatic protons (δ ~6.85 ppm) .
  • Methoxy groups in DMMDA-2 result in distinct singlet peaks at δ 3.80–3.85 ppm .

Biological Activity

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C8_8H8_8BrNO2_2
  • Molecular Weight : 230.06 g/mol
  • CAS Number : 67496-29-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate their activity through competitive inhibition or allosteric modulation. Further studies are needed to delineate the precise pathways involved in its action .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Activity : It has shown potential in inhibiting the growth of cancer cell lines. For instance, similar compounds have demonstrated significant inhibition against HeLa and A549 cancer cell lines .
  • Cell Cycle Arrest : Compounds structurally related to this compound have been reported to induce G2/M phase arrest in cancer cells, indicating a mechanism that disrupts normal cell cycle progression .

Case Studies

  • Inhibition Studies : A study involving a related compound demonstrated IC50_{50} values ranging from 30 nM to 0.43 μM against various cancer cell lines, suggesting significant antiproliferative effects that warrant further exploration for therapeutic applications .
  • Mechanistic Insights : Research has indicated that certain derivatives can alter protein expression involved in the mitotic checkpoint, such as cyclin B and cdc2 phosphorylation levels, leading to cell cycle disruption .

Comparative Analysis

The biological activity of this compound can be compared with other compounds featuring similar structural motifs:

Compound NameStructural FeaturesBiological Activity
6-Bromo-MDMAContains bromine and an amine groupPsychoactive effects; potential therapeutic uses
6-Bromo-1,3-benzodioxoleSimilar dioxole structureInvestigated for anti-inflammatory properties

Data Table of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectReference
AntiproliferativeIC50_{50} ~30 nM
Cell Cycle ArrestG2/M phase accumulation
Enzyme InteractionPotential inhibition

Q & A

Q. What are the common synthetic routes for preparing (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine, and what key reaction conditions are required?

The compound is typically synthesized via Schiff base formation followed by reduction. For example, this compound derivatives are prepared by reacting aldehydes with sulfinamide intermediates under inert atmospheres (e.g., nitrogen) to form imines, which are subsequently reduced using agents like sodium borohydride. Key steps include:

  • Condensation of 6-bromopiperonal with tert-butylsulfinamide to yield an imine intermediate (90% yield) .
  • Reduction of the imine to the primary amine using LiAlH4 or NaBH4, followed by purification via column chromatography.
    Purity (>95%) is confirmed by HPLC, and reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

Structural confirmation relies on 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . Key spectral features include:

  • 1H NMR : A singlet at δ 6.05 ppm for the methylenedioxy group (-OCH2O-), a singlet at δ 7.50 ppm for the aromatic proton adjacent to bromine, and a broad peak at δ 1.25 ppm for tert-butyl groups in intermediates .
  • HRMS : Molecular ion peaks matching the theoretical mass (e.g., C8H8BrNO2 requires m/z 243.97).
    Purity is assessed via HPLC (≥97% purity) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are recommended for incorporating this compound into structure-activity relationship (SAR) studies of kinase inhibitors?

The benzo[d][1,3]dioxole moiety is a privileged scaffold in kinase inhibitor design. In SAR studies:

  • Systematic substitution : Replace the bromine atom with other halogens or electron-withdrawing groups to modulate electronic effects .
  • Positional scanning : Incorporate the methanamine group into quinazoline or pyrazole cores to evaluate binding affinity. For example, 6-(benzo[d][1,3]dioxol-5-yl)quinazolin-4-amine derivatives showed IC50 values as low as 63 nM against Clk4 kinases .
  • Biochemical assays : Use fluorescence polarization or ADP-Glo™ assays to quantify kinase inhibition. Cross-validate with cellular assays (e.g., proliferation inhibition in cancer cell lines) .

Q. How can researchers resolve contradictions in biological activity data when this compound is used as a structural component in drug candidates?

Contradictions often arise from off-target effects or metabolic instability . Mitigation strategies include:

  • Metabolic profiling : Use liver microsome assays to identify unstable metabolites (e.g., demethylation of the methylenedioxy group) .
  • Proteome-wide profiling : Employ affinity-based chemoproteomics to detect off-target interactions .
  • Crystallography : Solve co-crystal structures of the compound bound to target proteins (e.g., kinases) to validate binding modes and guide rational optimization .

Q. What methodological considerations are critical when designing in vivo experiments to assess the neurogenic potential of derivatives containing this compound?

Key considerations include:

  • Dosing regimen : Administer compounds intraperitoneally (e.g., 10 mg/kg daily for 7 days) to maintain stable plasma levels .
  • BrdU labeling : Inject bromodeoxyuridine (BrdU) 24 hours before sacrifice to label proliferating hippocampal neurons in adult rats .
  • Tissue processing : Fix brain sections in paraformaldehyde, perform antigen retrieval with citrate buffer, and use anti-BrdU antibodies for immunohistochemistry. Quantify stained cells using image analysis software (e.g., ImageJ) .
  • Controls : Include vehicle-treated groups and positive controls (e.g., fluoxetine) to benchmark neurogenic activity .

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